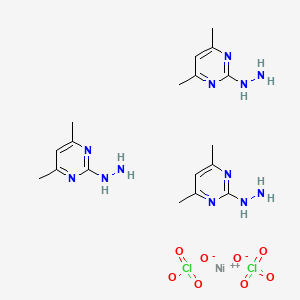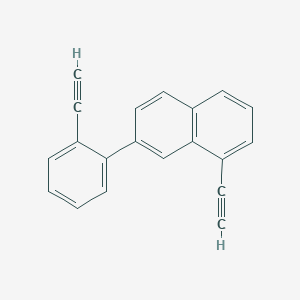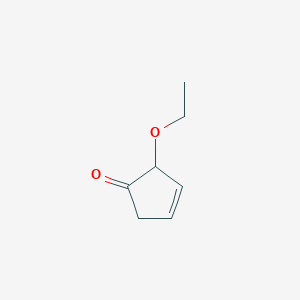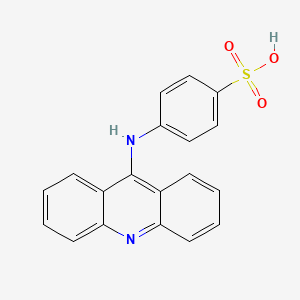![molecular formula C15H10INO B14506950 3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one CAS No. 62983-41-9](/img/structure/B14506950.png)
3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one is a chemical compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as building blocks in organic synthesis. This compound features an iodophenyl group attached to a dihydroisoindolone core, making it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one typically involves the condensation of 3-iodobenzaldehyde with phthalimide in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Condensation Reaction: 3-iodobenzaldehyde reacts with phthalimide in the presence of a base (e.g., sodium hydroxide) to form the desired product.
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like thiolates and amines can be used in substitution reactions, often in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Iodophenol: An aromatic compound with an iodophenyl group, used in various coupling reactions.
3-[(2-Iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one: A similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one is unique due to its specific substitution pattern and the presence of the isoindolone core. This structure imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
62983-41-9 |
|---|---|
分子式 |
C15H10INO |
分子量 |
347.15 g/mol |
IUPAC名 |
3-[(3-iodophenyl)methylidene]isoindol-1-one |
InChI |
InChI=1S/C15H10INO/c16-11-5-3-4-10(8-11)9-14-12-6-1-2-7-13(12)15(18)17-14/h1-9H,(H,17,18) |
InChIキー |
FHTMYUICQUONFO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC3=CC(=CC=C3)I)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dimethyl-7-nitrobenzo[H]quinoline](/img/structure/B14506869.png)





![3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14506904.png)



![8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole](/img/structure/B14506928.png)
![1-(3-Methoxy-2-oxabicyclo[3.2.0]heptan-6-yl)oct-1-en-3-ol](/img/structure/B14506929.png)
![3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14506935.png)

